

2-Bromo-5-(methylthio)pyridine suppliers and cost

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-5-(methylthio)pyridine**

Cat. No.: **B180713**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-5-(methylthio)pyridine** for Researchers and Drug Development Professionals

Introduction

2-Bromo-5-(methylthio)pyridine is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique structural features, namely the reactive bromine atom at the 2-position and the modifiable methylthio group at the 5-position, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of **2-Bromo-5-(methylthio)pyridine**, including its suppliers and cost, synthetic considerations, key applications with a detailed experimental protocol, and essential safety and handling information.

I. Sourcing and Procurement: A Guide to Suppliers and Cost

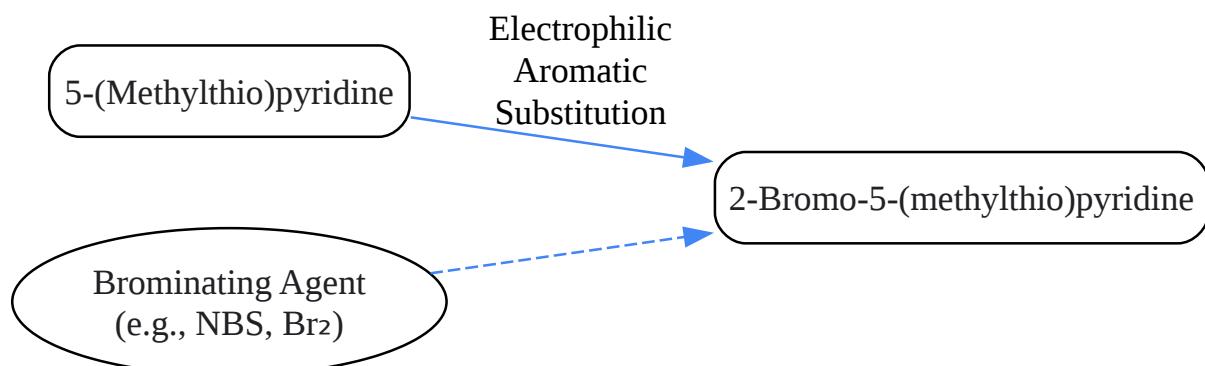
The accessibility and cost of starting materials are critical considerations in any research and development endeavor. For a specialty chemical like **2-Bromo-5-(methylthio)pyridine**, identifying reliable suppliers who can provide consistent quality is paramount.

Reputable Suppliers

A number of chemical suppliers offer **2-Bromo-5-(methylthio)pyridine**, typically with purities suitable for research and development purposes. The following table summarizes some of the key suppliers in the market.

Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	1g, 5g
Thermo Fisher Scientific (Alfa Aesar)	97%	1g, 5g
TCI (Tokyo Chemical Industry)	>98.0% (GC)	1g, 5g
Combi-Blocks	97%	1g, 5g, 10g
BLDpharm	97%	1g, 5g, 25g

Cost Analysis


The price of **2-Bromo-5-(methylthio)pyridine** can vary depending on the supplier, quantity, and purity. As a general guide, researchers can expect the cost for small, research-scale quantities (1-5 grams) to be in the range of \$50 to \$150 per gram. For larger quantities, the price per gram typically decreases. It is always advisable to obtain quotes from multiple suppliers to ensure competitive pricing.

II. Synthetic and Mechanistic Considerations

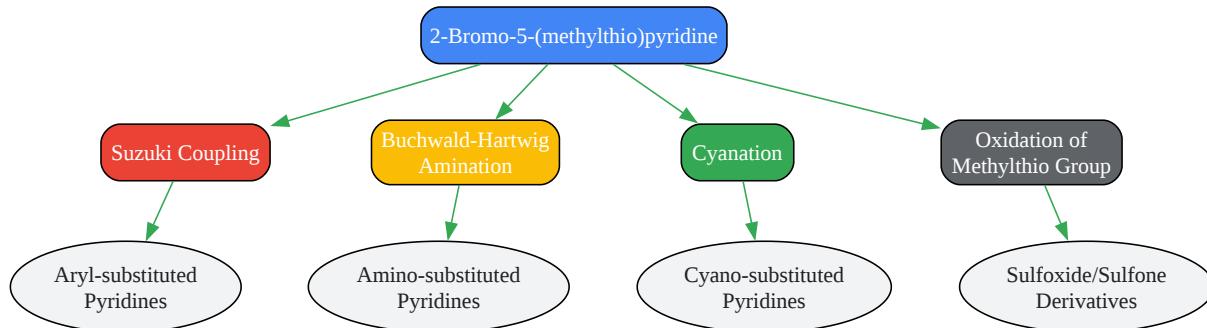
A foundational understanding of the synthesis of **2-Bromo-5-(methylthio)pyridine** is crucial for anticipating potential impurities and for designing subsequent chemical transformations.

Synthetic Pathways

The most common laboratory and industrial synthesis of **2-Bromo-5-(methylthio)pyridine** involves the direct bromination of 5-(methylthio)pyridine. This electrophilic aromatic substitution reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for **2-Bromo-5-(methylthio)pyridine**.


The regioselectivity of the bromination is directed by the activating effect of the methylthio group and the deactivating effect of the pyridine nitrogen, favoring substitution at the 2-position.

III. Applications in Drug Discovery and Development

The utility of **2-Bromo-5-(methylthio)pyridine** in drug discovery stems from its ability to serve as a scaffold for the introduction of diverse chemical functionalities. The bromine atom is particularly valuable as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Chemical Transformations

The following diagram illustrates the central role of **2-Bromo-5-(methylthio)pyridine** as a versatile intermediate.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Bromo-5-(methylthio)pyridine**.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Objective: To synthesize a 2-aryl-5-(methylthio)pyridine derivative.

Materials:

- **2-Bromo-5-(methylthio)pyridine** (1.0 eq)
- Arylboronic acid (1.1 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 eq)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/ethanol/water)
- Inert gas supply (Argon or Nitrogen)

- Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **2-Bromo-5-(methylthio)pyridine**, the arylboronic acid, and the base.
- Catalyst Addition: Add the palladium catalyst to the flask. The solid components should be added under a positive flow of inert gas.
- Solvent Addition: Add the anhydrous, degassed solvent via syringe.
- Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

IV. Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when working with **2-Bromo-5-(methylthio)pyridine**.

- Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.
- Ventilation: Handle this compound in a well-ventilated chemical fume hood.
- Incompatibilities: Avoid contact with strong oxidizing agents.
- Storage: Store in a tightly sealed container in a cool, dry place away from light.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- To cite this document: BenchChem. [2-Bromo-5-(methylthio)pyridine suppliers and cost]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180713#2-bromo-5-methylthio-pyridine-suppliers-and-cost\]](https://www.benchchem.com/product/b180713#2-bromo-5-methylthio-pyridine-suppliers-and-cost)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com